ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

Description

Chemical Identity and Structural Classification

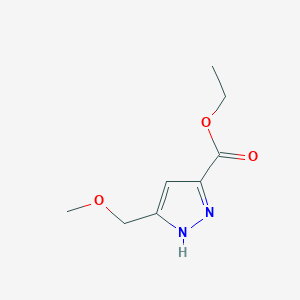

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate possesses the molecular formula C8H12N2O3 with a molecular weight of 184.19 daltons. The compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural components and substitution pattern. The Simplified Molecular Input Line Entry System code for this compound is CCOC(=O)C1=NNC(COC)=C1, which provides a standardized representation of its molecular structure. The International Chemical Identifier code is 1S/C8H12N2O3/c1-3-13-8(11)7-4-6(5-12-2)9-10-7/h4H,3,5H2,1-2H3,(H,9,10), offering a unique digital fingerprint for the molecule.

The structural classification places this compound within the five-membered heterocyclic family, specifically as a substituted pyrazole derivative. The pyrazole core consists of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, which forms the fundamental heterocyclic framework. The compound features a methoxymethyl group at the 5-position and an ethyl carboxylate group at the 3-position of the pyrazole ring, creating a distinctive substitution pattern that influences its chemical properties and reactivity profiles. The molecule demonstrates characteristic properties of pyrazole derivatives, including basic nature due to the nitrogen atoms and unsaturated character resulting from the double bonds within the ring structure.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1297546-22-5 |

| Molecular Formula | C8H12N2O3 |

| Molecular Weight | 184.19 g/mol |

| MDL Number | MFCD23105878 |

| Physical Form | Solid |

| Storage Temperature | 2-8°C |

| Purity | 97% |

Propriétés

IUPAC Name |

ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-13-8(11)7-4-6(5-12-2)9-10-7/h4H,3,5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVGYLPMVBRFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Magnesium-Base Mediated Carbonylation Route

A patented process (CN103958496A) describes a method for preparing N-substituted 1H-pyrazole-5-carboxylates, which can be adapted for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate synthesis. The key steps include:

- Step 1: Deprotonation of a pyrazole precursor using a magnesium-organic base (e.g., a Grignard reagent) that forms a carbon-magnesium bond.

- Step 2: Carbonylation of the magnesium intermediate with carbon dioxide or equivalents, yielding the pyrazole-5-carboxylate.

- Step 3: Conversion of the carboxylate to the corresponding acid or acid chloride if needed for further transformations.

This approach allows for efficient formation of the carboxylate moiety at the 5-position of the pyrazole ring with good regioselectivity. The process is versatile for various N-substituted pyrazoles and can be adapted for the methoxymethyl substituent at the 5-position by selecting appropriate precursors.

Regiocontrolled Synthesis Using Trichloromethyl Enones and Hydrazines

A recent peer-reviewed study (ACS Omega, 2023) presents a regioselective method to synthesize 1-substituted 3(5)-carboxyalkyl-1H-pyrazoles, which is relevant for preparing this compound or its analogs. The method involves:

- Using (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl-but-3-en-2-ones (trichloromethyl enones) as starting materials.

- Reacting these enones with hydrazine derivatives (free hydrazine or hydrazine hydrochloride salts) in methanol.

- Methanol acts as both solvent and nucleophile, converting the trichloromethyl group to a methoxymethyl substituent via methanolysis.

The regioselectivity depends on the hydrazine form used:

| Hydrazine Type | Regioisomer Formed | Yield Range (%) |

|---|---|---|

| Aryl hydrazine hydrochloride | 1,3-regioisomer (pyrazole-5-carboxylate) | 37–97% |

| Free hydrazine | 1,5-regioisomer | 52–83% |

The 1,3-regioisomer corresponds to substitution at the 5-position of the pyrazole ring, which is the desired position for the methoxymethyl group. This method achieves high regioselectivity without the need for protecting groups or additives, using methanol as solvent to facilitate methanolysis of the trichloromethyl group into the methoxymethyl substituent.

- Solvent: Methanol (MeOH)

- Temperature: Reflux (approximately 65 °C)

- Reaction time: 4–16 hours depending on conversion

- Stoichiometry: Phenylhydrazine hydrochloride typically 1.2 equivalents

- Work-up: Isolation by column chromatography

Representative data from the study:

| Entry | Phenylhydrazine Hydrochloride (equiv) | Time (h) | Conversion of Enone (%) | Yield of 1,3-Regioisomer (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1.2 | 4 | 100 | 85 | Complete conversion |

| 2 | 2.0 | 16 | 100 | 84 | No significant improvement with excess hydrazine |

The reaction tolerates various substituents on the enone, including bulky and heteroaryl groups, indicating robustness of the method.

Summary Table of Preparation Methods

Research Findings and Notes

- The regioselectivity of pyrazole formation is strongly influenced by the hydrazine form: hydrochloride salts favor the 1,3-regioisomer (desired for 5-substitution), while free hydrazine favors the 1,5-regioisomer.

- Methanol serves dual roles as solvent and nucleophile, converting trichloromethyl groups to methoxymethyl substituents in situ, simplifying synthesis.

- The magnesium-base carbonylation method offers a strategic route to pyrazole-5-carboxylates and can be adapted for various N-substituents.

- The regioselective method using trichloromethyl enones is notable for avoiding protecting groups and additives, which simplifies purification and increases yield.

- Reaction monitoring by $$^{1}H$$ NMR is critical to determine regioisomer ratios and conversion.

- Yields for the desired this compound analogs range from moderate to excellent (37–97%).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products

Oxidation: Products include 5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid.

Reduction: Products include 5-(methoxymethyl)-1H-pyrazole-3-methanol.

Substitution: Products vary depending on the substituent introduced, such as halogenated pyrazoles.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁N₂O₃

- Molecular Weight : 183.19 g/mol

- Structure : The compound features an ethyl ester group at the 3-position and a methoxymethyl group at the 5-position of the pyrazole ring, enhancing its reactivity and biological profile.

Chemistry

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate serves as an intermediate in organic synthesis. Its functional groups allow for various chemical modifications, making it a valuable building block for more complex molecules.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways involving pyrazole derivatives. Its structural features make it suitable for probing various biological targets.

Medicine

The compound has been investigated for its potential as a pharmacophore due to the known anti-inflammatory, analgesic, and antipyretic properties of pyrazole derivatives.

Industry

In the agrochemical sector, this compound is explored for developing selective herbicides and fungicides that interact with biological systems.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In a study using a carrageenan-induced rat paw edema model, various substituted pyrazole derivatives were synthesized and evaluated for their efficacy compared to standard anti-inflammatory drugs like ibuprofen.

| Compound | Anti-inflammatory Activity (%) | Standard |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 75% | Ibuprofen |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 70% | Ibuprofen |

These results indicate that specific substitutions on the pyrazole scaffold can enhance anti-inflammatory activity significantly .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary findings suggest that it exhibits effectiveness comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies.

Additional Biological Activities

Beyond anti-inflammatory and antimicrobial effects, pyrazoles are being explored for other therapeutic potentials:

- Anticancer Activity : Certain derivatives demonstrate cytotoxic effects against cancer cell lines.

- Analgesic Properties : Investigations into pain-relieving capabilities are ongoing.

- Antipyretic Effects : Some compounds within this class show potential in reducing fever.

Study on Anti-inflammatory Effects

A study synthesized various ethyl 5-substituted pyrazole-3-carboxylates and assessed their anti-inflammatory activity using the carrageenan-induced paw edema model. Results indicated that specific substitutions significantly enhanced anti-inflammatory effects compared to controls .

Cytotoxicity Evaluation

In another investigation, novel pyrazole derivatives were tested for cytotoxicity against carcinoma cell lines using the MTT assay. The results highlighted that certain compounds exhibited potent activity with favorable IC50 values, indicating their potential as anticancer agents.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that its structural features may influence absorption and distribution within biological systems. The lipophilic nature contributed by the ethyl ester group may enhance membrane permeability and bioavailability .

Mécanisme D'action

The mechanism of action of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The methoxymethyl and ester groups enhance its binding affinity and specificity, contributing to its overall biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Table 1: Substituent-Dependent Properties of Selected Pyrazole-3-Carboxylates

Key Observations :

- Methoxymethyl vs. Acetoxymethyl : The acetoxymethyl analogue (17b) has a higher molecular weight and lower synthetic yield (15%) compared to the target compound, likely due to steric hindrance or instability of the acetyl group during cyclization .

- Aryl Substituents : Aryl groups (e.g., nitrophenyl, bromophenyl) increase molecular weight and may enhance π-π stacking in biological targets but often result in discontinued commercial availability due to complex synthesis .

- Methoxy vs.

Role in Inhibitor Design

Pyrazole-3-carboxylates are frequently employed as covalent inhibitors. For example:

- β-Amidomethyl Vinyl Sulfones : Analogues like ethyl 5-(3-phenylureido)-1H-pyrazole-3-carboxylate (30% yield) act as intermediates for Chikungunya virus P2 cysteine protease inhibitors. The methoxymethyl group in the target compound may offer improved solubility over hydrophobic aryl substituents .

- MST3 Inhibitors: Methyl 5-((2-((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)amino)-5-methylpyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate (49% yield) demonstrates the utility of pyrazole carboxylates in macrocycle synthesis, where substituent flexibility is critical .

Reactivity in Functionalization

- Ester Hydrolysis : The ethoxycarbonyl group in the target compound is susceptible to hydrolysis, analogous to ethyl 5-(N-methylbenzamido)-1H-pyrazole-3-carboxylate, which undergoes ester cleavage to yield carboxylic acids for further coupling .

- Boronates : Ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate (CAS 854700-38-2) highlights the use of boronate esters in Suzuki-Miyaura cross-coupling, a reaction less feasible with the methoxymethyl substituent .

Activité Biologique

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, analgesic, and antimicrobial areas. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features an ethyl ester group at the 3-position and a methoxymethyl group at the 5-position of the pyrazole ring, contributing to its unique reactivity and biological profile.

Pyrazole derivatives interact with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. The presence of the ethyl ester group enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems .

Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory properties of this compound. In a study evaluating a series of substituted pyrazole derivatives, compounds similar to this compound demonstrated notable anti-inflammatory effects in a carrageenan-induced rat paw edema model. Specifically, derivatives exhibited varying degrees of efficacy compared to standard anti-inflammatory drugs like ibuprofen .

| Compound | Anti-inflammatory Activity (%) | Standard |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 75% | Ibuprofen |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 70% | Ibuprofen |

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties. This compound has been evaluated against various bacterial strains, showing potential effectiveness comparable to standard antibiotics .

Additional Biological Activities

Beyond anti-inflammatory and antimicrobial effects, pyrazoles have been reported to exhibit other biological activities such as:

- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines.

- Analgesic Properties : Pyrazoles are also being explored for their pain-relieving capabilities.

- Antipyretic Effects : Certain compounds within this class demonstrate potential in reducing fever .

Case Studies

- Study on Anti-inflammatory Effects : A study synthesized various ethyl 5-substituted pyrazole-3-carboxylates and assessed their anti-inflammatory activity using the carrageenan-induced paw edema model. Results indicated that specific substitutions significantly enhanced anti-inflammatory effects compared to controls .

- Cytotoxicity Evaluation : In another study, novel pyrazole derivatives were tested for cytotoxicity against carcinoma cell lines using the MTT assay. The results highlighted that certain compounds exhibited potent activity with favorable IC50 values, indicating their potential as anticancer agents .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that its structural features may influence absorption and distribution within biological systems. The lipophilic nature contributed by the ethyl ester group may enhance membrane permeability and bioavailability.

Q & A

Q. What are the recommended synthetic routes for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functionalization. For example, analogous pyrazole esters are synthesized via chlorination and esterification steps under controlled temperatures (60–80°C) to prevent side reactions . Optimization includes:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can structural integrity and purity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Despite limited hazard data for this specific compound, apply general pyrazole handling guidelines:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence this compound’s interactions with cyclooxygenase (COX) enzymes?

- Methodological Answer : The methoxymethyl group enhances lipophilicity, potentially improving membrane permeability. Computational docking (e.g., AutoDock Vina) can model binding to COX-2’s active site. Compare inhibition potency using:

- In vitro assays : Measure IC₅₀ values via COX-2 inhibition kits (e.g., Cayman Chemical).

- Structure-activity relationship (SAR) : Analogues lacking this group show reduced anti-inflammatory activity (e.g., ethyl 5-methyl derivatives: 62% edema inhibition vs. 71% for methoxymethyl-substituted analogs) .

Q. How can researchers resolve contradictions in reported biological activity data across similar pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or structural nuances. Address via:

- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 for inflammation) and positive controls (e.g., indomethacin).

- Meta-analysis : Pool data from studies like carrageenan-induced edema models to identify trends (e.g., methoxy groups correlate with higher efficacy) .

- Synthetic reproducibility : Verify purity (>98%) and stereochemistry to exclude batch effects .

Q. What computational strategies predict the metabolic stability of this compound in drug development?

- Methodological Answer : Use in silico tools to assess ADME properties:

- Metabolic sites : Identify vulnerable positions (e.g., ester hydrolysis via liver esterases) using Schrödinger’s QikProp.

- CYP450 interactions : Simulate metabolism with StarDrop’s P450 Module.

- Half-life estimation : Apply machine learning models (e.g., SwissADME) trained on pyrazole datasets .

Q. How does this compound compare to its 1,2,4-triazole analogs in agrochemical applications?

- Methodological Answer : Pyrazoles generally exhibit broader bioactivity than triazoles. Compare via:

- Bioassays : Test fungicidal activity against Phytophthora infestans using leaf disk assays.

- Structural analysis : Triazoles (e.g., ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate) may lack the pyrazole’s planar geometry, reducing target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.